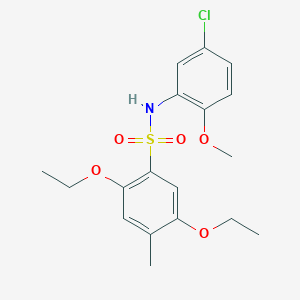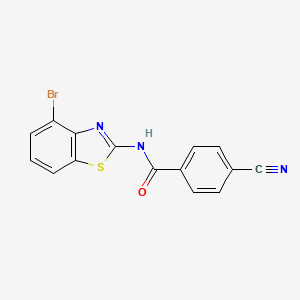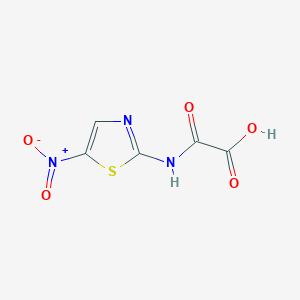
E3 ligase Ligand 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 ligase Ligand 8 is a small molecule ligand that binds to E3 ubiquitin ligases. These ligases are a part of the ubiquitin-proteasome system, which is crucial for protein degradation and regulation within cells. This compound is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific proteins by the proteasome .
Mechanism of Action
Target of Action
E3 Ligase Ligand 8 is a part of the E3 ubiquitin ligases, a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . This compound plays an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .
Mode of Action
This compound recognizes structural motifs in the target, binds the substrate protein, and catalyzes the formation of an amide isopeptide linkage between Gly76 in the C-terminus of the Ub molecule (brought to the E3 by the E2) and the ε-amino group of a lysine residue in the target protein . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Biochemical Pathways
This compound is involved in the ubiquitin-proteasome system (UPS), a key mechanism for the spatiotemporal control of metabolic enzymes or dedicated regulatory proteins . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .
Pharmacokinetics
The pharmacokinetics of this compound, like other E3 ligases, can be challenging due to their large molecular weight, which can pose challenges for optimizing their absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The action of this compound results in the degradation of target proteins, affecting all biological pathways involved in the cell cycle, development, growth, and differentiation . Dysfunctional E3 ubiquitin ligases tend to inflict dramatic effects on human health and may result in the development of various diseases including Parkinson’s, Amyotrophic Lateral Sclerosis, Alzheimer’s, cancer, etc .
Action Environment
The action of this compound is influenced by the cellular environment. The UPS-mediated degradation, which irreversibly eliminates enzymes, is especially important for cells to acclimate to changes in their internal or external environment . The process of ubiquitin-mediated proteasomal degradation involves various components, including the 76-amino acid protein ubiquitin (Ub), Ub-activating enzyme (E1), Ub-conjugating enzyme (E2), ubiquitin ligase (E3), deubiquitinating enzyme (DUB) and proteasome .
Biochemical Analysis
Biochemical Properties
E3 ligase Ligand 8 selectively attaches ubiquitin to lysine, serine, threonine, or cysteine residues on specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a crucial role during posttranslational modification .
Cellular Effects
This compound is involved in various biological processes and cellular responses to stress signals associated with cancer development . It regulates diverse areas such as cell trafficking, DNA repair, and signaling . This compound is also a key player in cell cycle control, mediating the degradation of cyclins, as well as cyclin-dependent kinase inhibitor proteins .
Molecular Mechanism
This compound regulates the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . It facilitates the transfer of ubiquitin from E2 to the ε-amino group of a lysine in the target protein .
Temporal Effects in Laboratory Settings
It is known that the UPS, of which this compound is a part, can regulate the degradation of over 80% of proteins in cells .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome degradation pathway, one of the most important mechanisms for controlling the levels of protein expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand 8 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary binding moieties. The synthetic route typically includes:
- Formation of the core scaffold through a series of condensation and cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final purification using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves:
- Optimization of reaction conditions to maximize yield and minimize by-products.
- Use of automated synthesis equipment to ensure consistency and scalability.
- Implementation of stringent quality control measures to maintain product integrity.
Chemical Reactions Analysis
Types of Reactions: E3 ligase Ligand 8 primarily undergoes substitution reactions to introduce various functional groups necessary for its activity. It can also participate in condensation reactions during its synthesis.
Common Reagents and Conditions:
- Substitution reactions often use halogenated precursors and nucleophiles under basic conditions.
- Condensation reactions may involve the use of acid or base catalysts to facilitate the formation of the core scaffold.
Major Products: The major product of these reactions is the fully functionalized this compound, which can then be used in further applications such as the formation of PROTACs.
Scientific Research Applications
E3 ligase Ligand 8 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Helps in understanding the ubiquitin-proteasome system and its role in cellular regulation.
Industry: Utilized in the development of new drugs and therapeutic strategies, contributing to advancements in pharmaceutical research and development.
Comparison with Similar Compounds
E3 ligase Ligand 8 is unique in its ability to form PROTACs, which distinguishes it from other E3 ligase ligands. Similar compounds include:
Cereblon Ligands: Used in the development of PROTACs targeting different proteins.
Von Hippel-Lindau Ligands: Another class of E3 ligase ligands used in PROTACs.
Inhibitor of Apoptosis Proteins Ligands: Utilized in the design of PROTACs for specific therapeutic targets.
This compound stands out due to its specific binding properties and its role in the formation of highly effective PROTACs, making it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O6/c1-19(2)16-27(30(36)37)32-29(35)28(34)26(17-20-10-4-3-5-11-20)33-31(38)39-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,19,25-28,34H,16-18H2,1-2H3,(H,32,35)(H,33,38)(H,36,37)/t26-,27+,28+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKHBFJZCIEBJE-PKTNWEFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3,9-trimethyl-8-{[(4-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2562810.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-diethylacetamide](/img/structure/B2562812.png)
![{1-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol](/img/structure/B2562813.png)
![Methyl2-amino-2-[3-(pyridin-4-yl)phenyl]acetatedihydrochloride](/img/structure/B2562814.png)

![4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2562821.png)
![N-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2562823.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2562824.png)




![{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B2562830.png)
![2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2562831.png)
